JTC-017
CAS No.: 357330-77-9
Cat. No.: VC0531405
Molecular Formula: C20H25Cl2N3O5S
Molecular Weight: 490.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 357330-77-9 |
---|---|
Molecular Formula | C20H25Cl2N3O5S |
Molecular Weight | 490.4 g/mol |
IUPAC Name | 3,5-dichloro-N-[5-(diethylsulfamoyl)-3-(dimethylamino)-2-methoxyphenyl]-4-hydroxybenzamide |
Standard InChI | InChI=1S/C20H25Cl2N3O5S/c1-6-25(7-2)31(28,29)13-10-16(19(30-5)17(11-13)24(3)4)23-20(27)12-8-14(21)18(26)15(22)9-12/h8-11,26H,6-7H2,1-5H3,(H,23,27) |
Standard InChI Key | DFHUSLVYQHBBEV-UHFFFAOYSA-N |
SMILES | CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile of JTC-017
JTC-017 is a synthetic small molecule with the molecular formula C₂₀H₂₅Cl₂N₃O₅S and a molecular weight of 490.4 g/mol . Its structure includes a benzamide core substituted with chlorine, methoxy, and sulfonamide groups, which confer selectivity for CRHR1. The compound’s SMILES notation is C(c1cc(c(c(c1)Cl)O)Cl)(=O)Nc2c(c(cc(c2)S(=O)(=O)N(CC)CC)N(C)C)OC, reflecting its planar aromatic system and hydrophilic sulfonamide moiety .
Table 1: Key Chemical Properties of JTC-017
Property | Value |
---|---|
CAS Registry Number | 357330-77-9 |
Molecular Formula | C₂₀H₂₅Cl₂N₃O₅S |
Molecular Weight | 490.4 g/mol |
Purity | ≥98% |
Solubility | Soluble in DMSO, ethanol |
Storage Conditions | -20°C (long-term) |
The sulfonamide group enhances binding affinity to CRHR1 by interacting with transmembrane domain residues, while the dichlorophenol moiety contributes to metabolic stability .
Pharmacological Mechanism: CRHR1 Antagonism
CRHR1, a G-protein-coupled receptor, mediates stress responses by activating the hypothalamic-pituitary-adrenal (HPA) axis and sympathetic nervous system. JTC-017 competitively inhibits CRH binding to CRHR1, with an IC₅₀ of <10 nM in vitro . This antagonism suppresses downstream signaling cascades, including cAMP production and protein kinase A activation, thereby blunting stress-induced cortisol and adrenocorticotropic hormone (ACTH) release .
In rodent models, intraperitoneal administration of JTC-017 (10 mg/kg) reduces hippocampal noradrenaline release by 62% during acute colorectal distention, a measure of visceral stress . This effect correlates with diminished abdominal contraction frequency (~40% reduction) and normalized colonic motility .
Preclinical Findings in Stress and Gastrointestinal Models
Acute Stress Responses
In rats subjected to colorectal distention, JTC-017 pretreatment attenuates:
-
Anxiety-like behaviors (e.g., reduced open-arm exploration in elevated plus maze) by 30–40% .
-
Visceral hypersensitivity, quantified via abdominal electromyography .
These effects are comparable to α-helical CRH (a non-selective antagonist) but without off-target effects on CRHR2 .
Chronic Stress and Colonic Motility
Chronic stress models reveal JTC-017’s ability to prevent stress-induced fecal pellet output (70% reduction, p < 0.001), a marker of colonic hypermotility . Mechanistically, this involves normalization of cholinergic neurotransmission in the myenteric plexus, as evidenced by reduced acetylcholine release in ex vivo colonic preparations .
Future Directions and Challenges
Clinical Translation
No human trials of JTC-017 have been reported, reflecting challenges in:
-
Oral bioavailability: Current formulations require intraperitoneal administration .
-
CRHR1 subtype selectivity: Off-target effects on cardiac CRHR2 remain a concern .
Combination Therapies
Emerging research explores JTC-017 alongside:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume